molecular formula C10H15N B8782220 2-Butyl-6-methylpyridine CAS No. 5335-76-2

2-Butyl-6-methylpyridine

Cat. No.: B8782220
CAS No.: 5335-76-2
M. Wt: 149.23 g/mol
InChI Key: CTIJGOMYLLUVIK-UHFFFAOYSA-N
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Description

2-Butyl-6-methylpyridine is a substituted pyridine derivative featuring a butyl group at the 2-position and a methyl group at the 6-position of the aromatic ring. Pyridine derivatives are valued for their electronic properties, which can be modulated by substituents to influence reactivity, solubility, and binding affinity. The alkyl substituents in this compound contribute to its lipophilicity and steric profile, distinguishing it from other pyridine analogs .

Properties

CAS No.

5335-76-2

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-butyl-6-methylpyridine

InChI

InChI=1S/C10H15N/c1-3-4-7-10-8-5-6-9(2)11-10/h5-6,8H,3-4,7H2,1-2H3

InChI Key

CTIJGOMYLLUVIK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC(=N1)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications Similarity Index (If Available)
2-Butyl-6-methylpyridine 2-butyl, 6-methyl High lipophilicity; potential ligand N/A
2-Chloro-6-methoxypyridin-3-yl methanol 2-chloro, 6-methoxy, 3-methanol Intermediate in drug synthesis; polar 0.83
2-Chloro-6-methoxyisonicotinonitrile 2-chloro, 6-methoxy, 4-cyano Reactivity in nucleophilic substitution 0.82
2-Chloro-4,6-dimethoxypyridine 2-chloro, 4,6-dimethoxy Electron-deficient ring for catalysis 0.78
(2-Chloropyridin-4-yl)methanol 2-chloro, 4-methanol Solubility in polar solvents 0.75

Key Findings:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Chloro and cyano groups (e.g., in 2-chloro-6-methoxyisonicotinonitrile) reduce electron density on the pyridine ring, enhancing susceptibility to nucleophilic attack . In contrast, this compound’s alkyl groups are electron-donating, increasing the ring’s basicity and stability toward electrophilic substitution. Steric Hindrance: The bulky butyl group in this compound may hinder reactions at the 2-position compared to smaller substituents like chloro or methoxy groups in analogs.

Physicochemical Properties: Lipophilicity: Alkyl chains (butyl/methyl) enhance lipophilicity, making this compound more suitable for non-polar environments compared to polar analogs like (2-chloro-6-methoxypyridin-3-yl)methanol . Solubility: Methanol-containing derivatives (e.g., (2-chloropyridin-4-yl)methanol) exhibit higher water solubility due to hydrogen bonding, whereas this compound is likely sparingly soluble in aqueous media.

Applications in Synthesis :

  • Chloro-substituted pyridines (e.g., 2-chloro-4,6-dimethoxypyridine) are often used in cross-coupling reactions, whereas alkyl-substituted variants like this compound may serve as directing groups in metal-catalyzed C–H activation reactions.

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